molecular formula C11H11N3S B1348414 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine CAS No. 95469-88-8

2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine

Cat. No.: B1348414
CAS No.: 95469-88-8
M. Wt: 217.29 g/mol
InChI Key: PVKVTEYRFBNYMQ-UHFFFAOYSA-N
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Description

2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine is a heterocyclic compound that features a thieno[3,4-c]pyrazole core structure. This compound is of interest due to its potential applications in medicinal chemistry and materials science. It is characterized by the presence of a phenyl group attached to the pyrazole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno[3,4-c]pyrazole derivative with a phenylhydrazine compound. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to promote cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce dihydro derivatives .

Scientific Research Applications

2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazole
  • 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-one
  • 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-thiol

Uniqueness

2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine is unique due to the presence of the amino group at the 3-position of the pyrazole ring. This functional group can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c12-11-9-6-15-7-10(9)13-14(11)8-4-2-1-3-5-8/h1-5H,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKVTEYRFBNYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365915
Record name 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95469-88-8
Record name 2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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